2-Mercapto-4,6-di-tert-butylphenol

描述

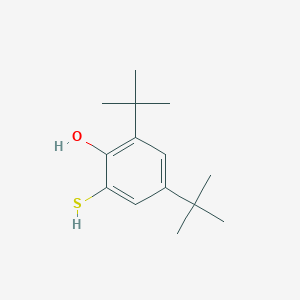

2-Mercapto-4,6-di-tert-butylphenol is an organic compound with the molecular formula C14H22OS. It is a light yellow solid that is soluble in dichloromethane, diethyl ether, and hexanes . This compound is known for its antioxidant properties and is used in various industrial applications, including as a stabilizer in plastics and rubber .

准备方法

2-Mercapto-4,6-di-tert-butylphenol can be synthesized through several methods. One common synthetic route involves the reaction of 2,6-di-tert-butylphenol with sulfur chloride in an ether solvent, followed by acid treatment to yield the target compound . Another method involves the reaction of 2,6-di-tert-butylphenol with thiocyanogen in the presence of a base . Industrial production methods typically involve similar reaction conditions but are optimized for large-scale production.

化学反应分析

2-Mercapto-4,6-di-tert-butylphenol undergoes various chemical reactions, including:

Reduction: It can be reduced to form thiophenols using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and diethyl ether, and catalysts such as acids or bases. Major products formed from these reactions include disulfides, sulfonic acids, and substituted phenols .

科学研究应用

2-Mercapto-4,6-di-tert-butylphenol has a wide range of scientific research applications:

作用机制

The mechanism of action of 2-Mercapto-4,6-di-tert-butylphenol involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage . It interacts with molecular targets such as reactive oxygen species and various enzymes involved in oxidative stress pathways .

相似化合物的比较

2-Mercapto-4,6-di-tert-butylphenol can be compared with other similar compounds, such as:

2,4-Di-tert-butylphenol: This compound is also used as an antioxidant and stabilizer but lacks the mercapto group, which gives this compound its unique reactivity.

2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties, this compound is used in similar applications but has a different substitution pattern on the phenol ring.

The uniqueness of this compound lies in its mercapto group, which enhances its antioxidant activity and allows for a broader range of chemical reactions .

生物活性

2-Mercapto-4,6-di-tert-butylphenol (MDBP) is a compound that has garnered attention for its potential biological activities, particularly in the realms of antioxidant properties and its role in various biochemical pathways. This article explores the biological activity of MDBP, supported by research findings, data tables, and case studies.

MDBP is characterized by the presence of a thiol (-SH) group and two tert-butyl groups attached to a phenolic structure. This configuration is significant for its biological activities, particularly its antioxidant capabilities.

Antioxidant Activity

MDBP has been shown to exhibit strong antioxidant properties. It acts as a free radical scavenger , protecting cellular components from oxidative damage. Research indicates that MDBP's antioxidant activity is comparable to well-known antioxidants such as Trolox and butylated hydroxytoluene (BHT) .

The mechanism by which MDBP exerts its antioxidant effects involves the donation of hydrogen atoms to free radicals, thereby neutralizing them. Studies have demonstrated that MDBP can significantly reduce lipid peroxidation in biological systems, which is crucial for maintaining cellular integrity .

Comparative Antioxidant Activity

A comparative analysis of the antioxidant activities of MDBP against other compounds is presented in the following table:

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound (MDBP) | 21.1 ± 1.2 | |

| Trolox | 54.2 ± 3.7 | |

| BHT | Varies | General Knowledge |

Inhibitory Effects on Protein Glycation

Recent studies have highlighted MDBP's potential in inhibiting protein glycation, a process implicated in various age-related diseases and diabetes. The introduction of MDBP into certain chemical frameworks has shown to enhance this inhibitory activity significantly .

Case Study: Inhibitory Activity

In an experimental setup involving various organotin complexes with MDBP, it was found that these complexes exhibited potent inhibitory effects against protein glycation, with IC50 values lower than those of standard inhibitors like aminoguanidine .

Toxicological Profile

The toxicological profile of MDBP has also been investigated. The compound's LD50 value indicates a relatively low toxicity compared to other phenolic compounds, suggesting its potential as a safer alternative in therapeutic applications .

Natural Sources and Bioactivity

MDBP and its analogs have been identified in various natural sources, including certain fungi and plants. These compounds are believed to play a role in plant defense mechanisms due to their bioactive properties .

Summary of Natural Occurrences

属性

IUPAC Name |

2,4-ditert-butyl-6-sulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22OS/c1-13(2,3)9-7-10(14(4,5)6)12(15)11(16)8-9/h7-8,15-16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUXZGMOSAXITB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)S)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201763 | |

| Record name | Phenol, 2,2-bis(1,1-dimethylethyl)-6-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53551-74-9 | |

| Record name | Phenol, 2,2-bis(1,1-dimethylethyl)-6-mercapto- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053551749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,2-bis(1,1-dimethylethyl)-6-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。